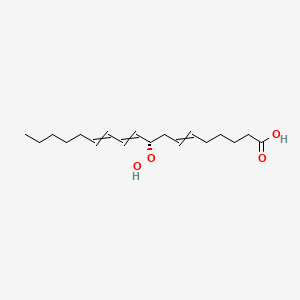
(9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid is a hydroperoxide derivative of linoleic acid, an essential fatty acid. This compound is part of the oxylipin family, which are oxygenated derivatives of fatty acids. Oxylipins play significant roles in various biological processes, including inflammation and cell signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid typically involves the enzymatic oxidation of linoleic acid. Lipoxygenases, a group of enzymes, catalyze the addition of oxygen to linoleic acid, resulting in the formation of hydroperoxide derivatives. The reaction conditions often include a controlled environment with specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes. These processes utilize genetically engineered microorganisms that express lipoxygenase enzymes. The microorganisms are cultured in bioreactors under optimal conditions to produce the desired hydroperoxide in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of secondary products such as aldehydes and ketones.
Reduction: Reduction reactions can convert the hydroperoxide group to a hydroxyl group.
Substitution: The hydroperoxide group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts.
Major Products
Aldehydes and Ketones: Resulting from further oxidation.
Hydroxyl Derivatives: Formed through reduction.
Substituted Derivatives: Produced via substitution reactions.
Applications De Recherche Scientifique
(9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study oxidation mechanisms and reaction kinetics.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases.
Industry: Utilized in the production of bio-based materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of (9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). These receptors are involved in regulating gene expression related to inflammation and metabolism. The compound’s hydroperoxide group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9S)-9-hydroxyoctadeca-10,12-dienoic acid: A hydroxyl derivative with similar biological activities.
(13S)-hydroperoxyoctadeca-9,11-dienoic acid: Another hydroperoxide derivative with distinct biological roles.
(9R)-9-hydroperoxyoctadeca-6,10,12-trienoic acid: The enantiomer of (9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid with different stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple conjugated double bonds. These structural features contribute to its distinct reactivity and biological functions compared to other similar compounds.
Propriétés
Numéro CAS |
254759-92-7 |
|---|---|
Formule moléculaire |
C18H30O4 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8-9,11-12,14,17,21H,2-5,7,10,13,15-16H2,1H3,(H,19,20)/t17-/m1/s1 |
Clé InChI |
XNLHLEJXKYBHSD-QGZVFWFLSA-N |
SMILES isomérique |
CCCCCC=CC=C[C@H](CC=CCCCCC(=O)O)OO |
SMILES canonique |
CCCCCC=CC=CC(CC=CCCCCC(=O)O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


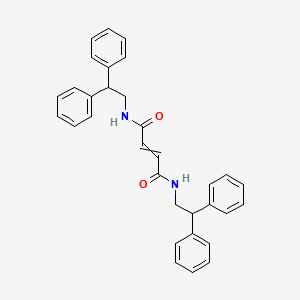
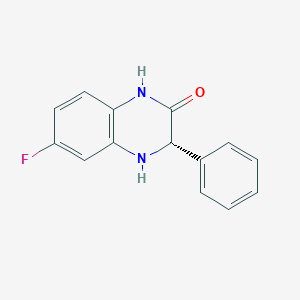
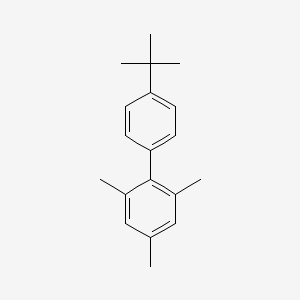
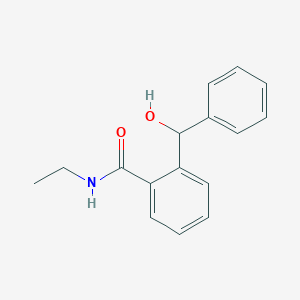
ethanenitrile](/img/structure/B14237737.png)
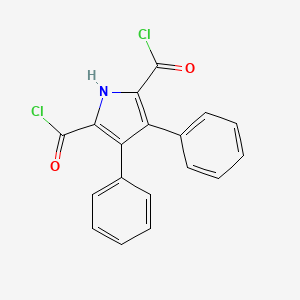
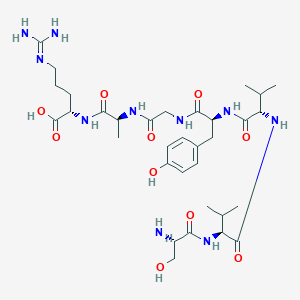
![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)

![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)
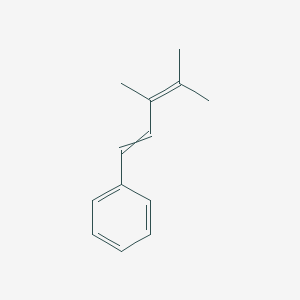
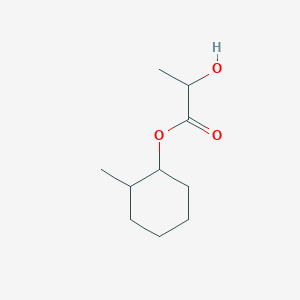
![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)
